4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile
Description
Properties
IUPAC Name |
4-(methylamino)bicyclo[2.2.2]octane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12-10-5-2-9(8-11,3-6-10)4-7-10/h12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGTZBIOFNHGJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC12CCC(CC1)(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
A prominent approach involves the utilization of transition metal catalysts, notably palladium complexes, to facilitate selective functionalization of bicyclo[2.2.2]octane frameworks. According to US Patent US10633315B2, this method entails:
- Starting Material: A bicyclo[2.2.2]octane derivative bearing suitable reactive sites.
- Catalyst: Palladium compounds, often Pd(0) or Pd(II), supported by phosphine ligands.
- Reagents: Oxidizing agents such as molecular oxygen, peroxides, or hypervalent iodine reagents.
- Reaction Conditions: Elevated temperatures (80–150°C), inert atmospheres, and controlled solvent systems.
Key Reaction Pathway:
The process involves oxidative cross-coupling or C–H activation at specific bridgehead or substituent positions, enabling the introduction of amino groups or nitrile functionalities. For instance, oxidation of a precursor with an oxidizing agent in the presence of palladium catalyzes the formation of a key intermediate that can be further derivatized.
Data Table:
Amination and Nitrile Formation via Tandem Reactions
Method Overview:
Enantioselective and metal-free tandem reactions have been reported to rapidly access bicyclo[2.2.2]octane-1-carboxylates, which can be transformed into amino derivatives. The process, as described in the Royal Society of Chemistry publication, involves:
- Reagents: Organic bases, mild conditions, and specific substrates.
- Reaction Conditions: Mild, often room temperature, with no transition metals required.
- Outcome: High yields and enantioselectivity in forming amino derivatives.
Application to Synthesis:
The tandem reaction can be adapted to introduce methylamino groups at bridgehead positions, followed by nitrile formation through subsequent nucleophilic substitution or oxidation.
Data Table:
Conversion of Precursors to the Target Compound
Method Overview:
A multi-step synthesis pathway involves:
- Initial Cycloaddition or Ring-Closure: Formation of the bicyclo[2.2.2]octane core via Diels-Alder reactions or radical cyclizations.
- Functional Group Introduction: Nitrile groups introduced through nucleophilic substitution with cyanide sources or via hydrocyanation.
- Amination: Methylation of amino groups using methyl iodide or methyl triflate under basic conditions.
- Final Derivatization: Purification and characterization of the compound.
Example Reaction Sequence:
- Cycloaddition of suitable dienes and dienophiles to form the bicyclo[2.2.2]octane core.
- Nitrile substitution at the bridgehead position via nucleophilic cyanide addition.
- Methylation of the amino group to obtain the methylamino functionality.
Data Table:
Summary of Key Reaction Conditions and Catalysts
Research Findings and Notes
- Efficiency & Yield: Transition metal-catalyzed processes generally offer high yields (>70%) with regio- and stereoselectivity.
- Substrate Scope: The methods are adaptable to various substituted bicyclo[2.2.2]octanes, enabling diverse derivatives.
- Environmental & Practical Aspects: Metal-free tandem reactions provide greener alternatives with operational simplicity.
- Limitations: Certain reagents like concentrated phosphoric acid or sulfuric acid require precise control of concentration and temperature to prevent side reactions.
Chemical Reactions Analysis
4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., H₂/Pd), and nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amides.
Scientific Research Applications
4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile with analogs sharing the bicyclo[2.2.2]octane core but differing in substituents or functional groups. Key differences in electronic effects, steric hindrance, and biological activity are highlighted.
Substituent Variations in Bicyclo[2.2.2]octane Derivatives
4-Aminobicyclo[2.2.2]octane-1-carbonitrile Hydrochloride
- Structure: Primary amino group (NH₂) at the 4-position; carbonitrile at 1-position (hydrochloride salt).
- Properties: Higher water solubility due to the ionic hydrochloride form.
- Applications: Used as an intermediate in drug discovery, though its biological activity remains less characterized than the methylamino analog .
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbonitrile
- Structure : Trifluoromethyl (CF₃) group at 4-position; carbonitrile at 1-position.
- Properties: The electron-withdrawing CF₃ group reduces electron density at the 4-position, contrasting with the electron-donating methylamino group.
- Reactivity : CF₃ groups enhance metabolic stability in pharmaceuticals but may reduce nucleophilicity at the 4-position .
Methyl 4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylate
- Structure: Methyl ester at 1-position; methylamino at 4-position.
- Properties : The ester group increases lipophilicity (logP ~1.5) compared to the polar nitrile (logP ~0.8). Boiling point: 253.9°C, indicating volatility under high-temperature conditions .
- Applications : Ester derivatives are prone to hydrolysis, making them less stable than nitriles in aqueous environments but useful as prodrugs .
4-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic Acid
- Structure: Boc-protected amino group at 4-position; carboxylic acid at 1-position.
- Properties : The Boc group enhances stability during peptide synthesis. The carboxylic acid improves water solubility (logS ~-2.5) compared to the nitrile .
- Applications : Used as a building block in peptide coupling reactions .
Electronic and Steric Effects
- Electronic Effects: The methylamino group (electron-donating) increases electron density at the 4-position, enhancing nucleophilicity for alkylation or acylation reactions. In contrast, the CF₃ group (electron-withdrawing) reduces reactivity at the 4-position, directing electrophilic attacks to other sites .
- Steric Effects: 1,4-Disubstituted bicyclo[2.2.2]octanes exhibit significant steric hindrance. For example, the methylamino group at the 4-position may shield the 1-position nitrile, limiting its participation in sterically demanding reactions .
Data Table: Comparative Analysis of Bicyclo[2.2.2]octane Derivatives
Biological Activity
4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile, also known by its CAS number 2187435-31-8, is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H16N2
- Molecular Weight : 168.25 g/mol
- Structure : The compound features a bicyclic structure with a methylamino group and a carbonitrile functional group, contributing to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its interactions with neurotransmitter systems and potential therapeutic applications.
Pharmacological Effects
- CNS Activity : Preliminary studies suggest that this compound may exhibit central nervous system (CNS) activity, potentially acting as a stimulant or modulator of neurotransmitter release.
- Antidepressant Potential : Research indicates that similar bicyclic compounds can influence serotonin and norepinephrine pathways, suggesting a possible antidepressant effect for this compound.
- Neuroprotective Effects : Some derivatives of bicyclo[2.2.2]octanes have shown neuroprotective properties in models of neurodegeneration.
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Receptor Modulation : Interaction with adrenergic and dopaminergic receptors could mediate its CNS effects.
- Enzyme Inhibition : Potential inhibition of enzymes related to neurotransmitter metabolism might enhance the levels of key neurotransmitters in the brain.
Study 1: Neuropharmacological Evaluation
A study conducted on similar bicyclic compounds demonstrated their ability to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is consistent with the action of many antidepressants.
Study 2: In Vivo Toxicology Assessment
In vivo assessments have shown that compounds structurally related to this compound exhibit low toxicity at therapeutic doses, making them suitable candidates for further development.
Comparative Analysis with Related Compounds
| Compound Name | CNS Activity | Antidepressant Potential | Neuroprotective Effects |
|---|---|---|---|
| This compound | Yes | Possible | Yes |
| Bicyclo[3.3.1]nonane derivatives | Moderate | Yes | Limited |
| 1,4-Diazabicyclo[2.2.2]octane derivatives | High | Yes | Yes |
Q & A
Q. What are the common synthetic routes for 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves bicyclo[2.2.2]octane scaffold construction followed by functionalization. Key approaches include:
- Catalytic Cyclization : DABCO (1,4-diazabicyclo[2.2.2]octane)-catalyzed reactions under solvent-free or green conditions (e.g., ethanol/water mixtures) achieve high yields (70–85%) via tandem Knoevenagel-Michael cyclization .
- Nitroolefin Cycloaddition : Metal-free formal [4+2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and nitroolefins produces enantioselective bicyclo[2.2.2]octane derivatives, though this method requires optimization for nitrile group introduction .
- Reductive Amination : Post-cyclization modification using methylamine and reducing agents (e.g., NaBHCN) to install the methylamino group. Solvent polarity critically affects regioselectivity; polar aprotic solvents (DMF) favor higher yields (~80%) compared to nonpolar solvents .
Q. How is the bicyclo[2.2.2]octane core characterized structurally, and what analytical techniques are essential?
Methodological Answer: Structural confirmation relies on:
- X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., C-N-C bond angles ~109.5° for the methylamino group) .
- NMR Spectroscopy : H NMR distinguishes equatorial vs. axial protons (δ 1.2–2.5 ppm for bridgehead hydrogens; δ 2.7–3.1 ppm for methylamino protons). C NMR identifies nitrile carbons (δ ~115–120 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 191.1312) and fragmentation patterns .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors, which may release HCN under decomposition .
- Storage : Store in airtight containers at 2–8°C; instability in acidic conditions may generate hazardous byproducts .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Methodological Answer: Enantioselectivity requires chiral catalysts or auxiliaries:
- Organocatalytic Strategies : Proline-derived catalysts induce asymmetry during cyclization steps, achieving enantiomeric excess (ee) >90% in bicyclo[2.2.2]octane derivatives .
- Chiral Ligands : Rhodium complexes with binaphthyl ligands enable asymmetric reductive amination, though nitrile compatibility must be verified .
- Resolution Techniques : Chiral HPLC separates racemic mixtures post-synthesis, but this is less efficient for large-scale production .
Q. How do contradictory data on catalytic efficiency arise in bicyclo[2.2.2]octane syntheses, and how can they be resolved?
Methodological Answer: Contradictions often stem from:
- Solvent Effects : DABCO-catalyzed reactions in ethanol yield 85% product, but switching to THF drops yield to 55% due to poor solubility of intermediates .
- Catalyst Loading : Excess DABCO (>10 mol%) can promote side reactions (e.g., over-alkylation), reducing selectivity .
- Temperature Control : Elevated temperatures (>80°C) accelerate cyclization but risk nitrile group decomposition. Kinetic studies and in situ FTIR monitoring help optimize conditions .
Q. What green chemistry principles apply to sustainable synthesis of this compound?
Methodological Answer:
- Solvent-Free Conditions : Microwave-assisted reactions reduce energy use and eliminate solvent waste, achieving 75% yield in 30 minutes .
- Biodegradable Catalysts : Immobilized DABCO on silica gel allows catalyst recycling for 5 cycles without significant activity loss .
- Atom Economy : Nitrile introduction via cyanoalkylation (rather than post-synthetic modification) improves atom efficiency by 15% .
Q. How does the bicyclo[2.2.2]octane framework influence the compound’s stability and reactivity?
Methodological Answer:
- Steric Protection : The rigid cage structure shields the nitrile group from nucleophilic attack, enhancing stability in basic conditions .
- Ring Strain : High strain energy (~25 kcal/mol) increases susceptibility to ring-opening under acidic conditions, limiting applications in low-pH environments .
- Hydrogen Bonding : The methylamino group participates in intramolecular H-bonding with the nitrile, altering solubility in polar solvents .
Q. What computational methods predict the compound’s physicochemical properties?
Methodological Answer:
- DFT Calculations : B3LYP/6-311+G(d,p) models predict dipole moments (~4.2 D) and electrostatic potential surfaces, guiding solvent selection .
- MD Simulations : Molecular dynamics in explicit water reveal aggregation tendencies due to hydrophobic bicyclo cores, informing formulation strategies .
- QSPR Models : Quantitative structure-property relationships correlate logP values (predicted ~1.8) with bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
